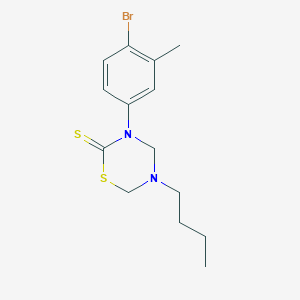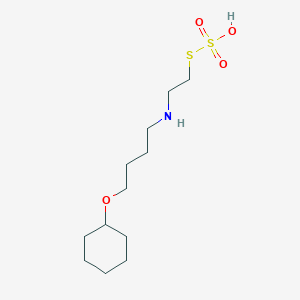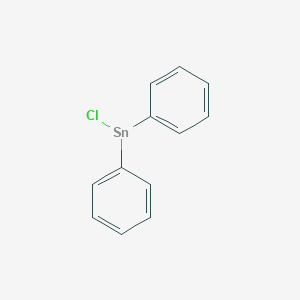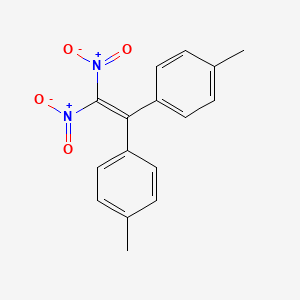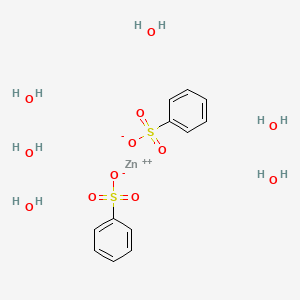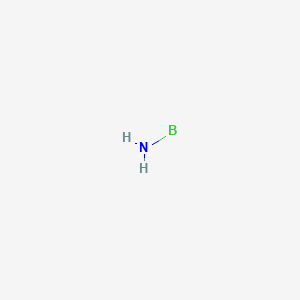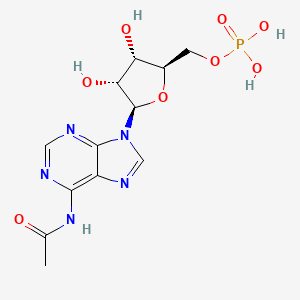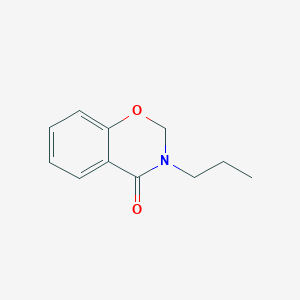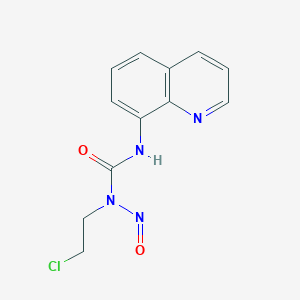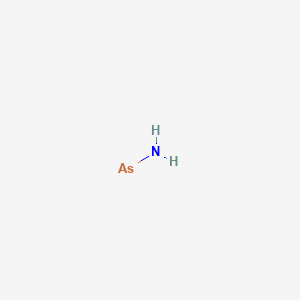
Aminoarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsinous amide is a chemical compound characterized by the presence of an arsenic atom bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsinous amide can be synthesized through several methods. One common approach involves the reaction of an arsenic trichloride with an amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, arsinous amide is produced using large-scale reactors where precise control of temperature and pressure is maintained. The use of catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Arsinous amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsinic acid derivatives.
Reduction: Reduction reactions can convert arsinous amide to arsine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Arsinic acid derivatives.
Reduction: Arsine.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
Arsinous amide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoarsenic compounds.
Biology: Research into its biological activity has shown potential for use in antimicrobial agents.
Medicine: Studies are exploring its potential as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which arsinous amide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form complexes with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to its potential use as an antimicrobial or therapeutic agent.
Comparison with Similar Compounds
Arsinic Acid: Similar in structure but contains an additional oxygen atom.
Arsine: A simpler compound with only hydrogen atoms bonded to arsenic.
Organoarsenic Compounds: A broad class of compounds with varying functional groups attached to arsenic.
Uniqueness: Arsinous amide is unique due to its specific amide functional group, which imparts distinct chemical properties and reactivity compared to other arsenic compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
AsH2N |
|---|---|
Molecular Weight |
90.944 g/mol |
InChI |
InChI=1S/AsH2N/c1-2/h2H2 |
InChI Key |
IVYZFLBDJCMVRZ-UHFFFAOYSA-N |
Canonical SMILES |
N[As] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
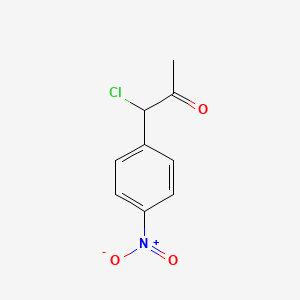
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
